molecular formula C7H7IN2O2 B1424459 Methyl 5-amino-6-iodopicolinate CAS No. 872355-60-7

Methyl 5-amino-6-iodopicolinate

Cat. No.: B1424459
CAS No.: 872355-60-7
M. Wt: 278.05 g/mol
InChI Key: XYAWLFXZOHDXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-6-iodopicolinate is a chemical compound with the molecular formula C7H7IN2O2 It is a derivative of picolinic acid, featuring an amino group at the 5-position and an iodine atom at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-iodopicolinate typically involves the iodination of methyl 5-aminopyridine-2-carboxylate. One common method includes the reaction of methyl 5-aminopyridine-2-carboxylate with iodine and sodium periodate in N,N-dimethylformamide at 60°C for 48 hours. The reaction mixture is then cooled, and the product is isolated by filtration and washing with water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing efficient isolation and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-iodopicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the amino group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.

    Reduction Products: Reduction of the amino group can yield corresponding amines or other reduced forms.

Scientific Research Applications

Methyl 5-amino-6-iodopicolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-iodopicolinate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The iodine atom and amino group can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-6-chloropicolinate
  • Methyl 5-amino-6-bromopicolinate
  • Methyl 5-amino-6-fluoropicolinate

Uniqueness

Methyl 5-amino-6-iodopicolinate is unique due to the presence of the iodine atom, which can confer distinct reactivity and interaction profiles compared to its halogenated analogs

Properties

IUPAC Name

methyl 5-amino-6-iodopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAWLFXZOHDXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704844
Record name Methyl 5-amino-6-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872355-60-7
Record name Methyl 5-amino-6-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-aminopyridine-2-carboxylate (2.92 g), iodine (3.9 g) and sodium periodate (1.64 g) in N,N-dimethylformamide (24 mL) was stirred at 60° C. for 2 days. The reaction mixture was cooled to room temperature. To the reaction mixture was added 10% aqueous sodium sulfite solution, and the resulting mixture was stirred for 10 minutes. The crystals were collected by filtration. The collected crystals were washed with water, and dried under reduced pressure to give methyl 5-amino-6-iodopyridine-2-carboxylate (3.26 g). To sodium hexamethyldisilazide (1.03 mol/L tetrahydrofuran solution, 7.68 mL) was added a solution of methyl 5-amino-6-iodopyridine-2-carboxylate (1 g) in tetrahydrofuran (5 mL) in a dropwise manner at −14° C., and the mixture was stirred at the same temperature for 10 minutes. To the mixture was added a solution of di(tert-butyl)dicarbonate (0.82 g) in tetrahydrofuran (3 mL) in a dropwise manner, and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added 1 mol/L hydrochloric acid (13.6 mL), and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. To the residue were added 2-propanol (2.8 mL) and water (3.4 mL), and the mixture was stirred at 80° C. for 30 minutes, and then stirred at room temperature for 30 minutes. The crystals were collected by filtration. The collected crystals were washed with a mixed solvent (2-propanol/water=5/6), and dried under reduced pressure to give the title compound (0.82 g).
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-6-iodopicolinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-6-iodopicolinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-6-iodopicolinate
Reactant of Route 4
Methyl 5-amino-6-iodopicolinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-6-iodopicolinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 5-amino-6-iodopicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.